TGX-115

Description

Properties

IUPAC Name |

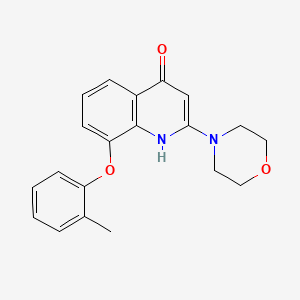

8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYYZGLCNUZWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432609 | |

| Record name | BiomolKI2_000001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351071-62-0 | |

| Record name | BiomolKI2_000001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TGX-115: A Technical Guide to its Mechanism of Action in the PI3K Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-115, frequently referenced in scientific literature as TG100-115, is a selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This document provides an in-depth technical overview of its mechanism of action, focusing on its interaction with Class I PI3K isoforms. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the PI3K Pathway and TGX-115

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, including cancer and inflammatory conditions. The Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.

TGX-115 has emerged as a valuable research tool for dissecting the roles of specific PI3K isoforms. It exhibits potent and selective inhibitory activity against the p110γ and p110δ isoforms of PI3K, with significantly lower activity against the p110α and p110β isoforms. This selectivity makes it a crucial compound for studying the specific functions of PI3Kγ and PI3Kδ in various physiological and pathological contexts.

Mechanism of Action

TGX-115 exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site in the kinase domain of the p110γ and p110δ subunits of PI3K. By blocking the catalytic activity of these isoforms, TGX-115 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of PIP3 production by TGX-115 leads to a downstream blockade of the PI3K/Akt signaling cascade.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of TGX-115 (TG100-115) against the four Class I PI3K isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| PI3K Isoform | IC50 (nM) | Reference |

| p110α | 1300 | [1] |

| p110β | 1200 | [1] |

| p110γ | 83 | [1] |

| p110δ | 235 | [1] |

Table 1: IC50 Values of TGX-115 (TG100-115) for Class I PI3K Isoforms.

Experimental Protocols

In Vitro PI3K Kinase Assay (Kinase-Glo®)

This protocol describes a method to determine the in vitro inhibitory activity of TGX-115 against purified PI3K isoforms using a luminescence-based kinase assay.

Materials:

-

Purified recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)

-

TGX-115 (or TG100-115)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 10 mM NaCl

-

Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate (PIP₂)

-

ATP

-

DMSO

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of TGX-115 in DMSO. Further dilute in the reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add 40 µL of reaction buffer containing 50 µM PIP₂ substrate and the desired PI3K isoform (250-500 ng/well).

-

Inhibitor Addition: Add 2.5 µL of the diluted TGX-115 or DMSO (vehicle control) to the respective wells.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 3 µM.

-

Incubation: Incubate the plate at room temperature for 90 minutes to allow for linear kinase activity.

-

ATP Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and quantify the remaining ATP.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 values by performing a nonlinear regression analysis of the inhibitor concentration versus the percentage of kinase inhibition.

Cell-Based Western Blot Assay for Akt Phosphorylation

This protocol details a method to assess the inhibitory effect of TGX-115 on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

-

Cell culture medium and supplements

-

TGX-115 (or TG100-115)

-

Vascular Endothelial Growth Factor (VEGF) or other appropriate stimulant

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate HUVECs and grow to sub-confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of TGX-115 or DMSO for 1-2 hours.

-

Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes to activate the PI3K pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal. Plot the normalized data to determine the effect of TGX-115 on Akt phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a PI3K inhibitor like TGX-115 in a cell-based assay.

Conclusion

TGX-115 (TG100-115) is a potent and selective inhibitor of the p110γ and p110δ isoforms of PI3K. Its mechanism of action involves the direct inhibition of the kinase activity of these isoforms, leading to a downstream reduction in Akt phosphorylation and the attenuation of PI3K-mediated signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the PI3K pathway. The selectivity profile of TGX-115 makes it an invaluable tool for elucidating the specific roles of PI3Kγ and PI3Kδ in health and disease.

References

Downstream Signaling Effects of TGX-115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). Its primary mechanism of action involves the direct inhibition of these class IA PI3K enzymes, leading to a significant reduction in the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, modulates the activity of a cascade of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). By attenuating the PI3K/Akt signaling pathway, TGX-115 impacts a range of cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the core downstream signaling effects of TGX-115, presenting quantitative data, detailed experimental protocols, and visual representations of the affected pathways.

Mechanism of Action: Inhibition of PI3K p110β and p110δ

TGX-115 exerts its biological effects through the selective inhibition of the p110β and p110δ catalytic subunits of PI3K. While specific IC50 values for TGX-115 are not consistently reported in the literature, data for the structurally similar compound, TG100-115, provides insight into the isoform selectivity.

| PI3K Isoform | TG100-115 IC50 (nM) |

| p110α | 1300[1][2] |

| p110β | 1200[1][2] |

| p110γ | 83[1][2] |

| p110δ | 235[1][2] |

Note: The IC50 values presented are for TG100-115 and serve as an indicator of the likely selectivity profile of TGX-115.

The inhibition of p110β and p110δ by TGX-115 is a critical event that initiates a cascade of downstream signaling changes.

References

The Discovery and Development of TGX-115: A PI3K Inhibitor Targeting p110β/δ

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-115 is a potent and selective small molecule inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to TGX-115. Detailed experimental protocols for its synthesis and evaluation are presented, alongside visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, inflammation, and metabolic disorders who are interested in the therapeutic potential of targeting the PI3K pathway.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist (α, β, γ, and δ), each with distinct tissue distribution and cellular functions.

TGX-115, with the chemical name 8-(2-Methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one, was developed as a selective inhibitor of the p110β and p110δ isoforms. This selectivity profile offers the potential for therapeutic intervention in diseases where these specific isoforms are hyperactivated, while potentially minimizing off-target effects associated with broader PI3K inhibition.

Mechanism of Action

TGX-115 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of the p110β and p110δ subunits of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By blocking the production of PIP3, TGX-115 effectively attenuates the entire downstream PI3K/Akt signaling cascade. This leads to the inhibition of cell growth, proliferation, and survival in cells dependent on this pathway.

Signaling Pathway Diagram

Caption: The PI3K/Akt signaling pathway and the inhibitory action of TGX-115.

Quantitative Data

The inhibitory potency of TGX-115 against the p110β and p110δ isoforms of PI3K has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity.

| Target Isoform | IC50 (µM) |

| p110β | 0.13[1] |

| p110δ | 0.63[1] |

Experimental Protocols

Synthesis of TGX-115

The synthesis of TGX-115 (8-(2-Methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one) can be achieved through a multi-step process involving the construction of the quinolin-4-one core followed by functionalization. The following is a plausible synthetic route based on established methodologies for similar compounds.

Step 1: Synthesis of 2,8-dichloro-4-hydroxyquinoline

This intermediate can be synthesized from 2-chloroaniline and diethyl malonate through a Conrad-Limpach reaction, followed by chlorination.

Step 2: Synthesis of 2,8-dichloroquinolin-4(1H)-one

A mixture of 2-chloroaniline and diethyl malonate is heated to form the anilinocrotonate, which is then cyclized at high temperature in a suitable solvent like diphenyl ether to yield 8-chloro-4-hydroxy-2(1H)-quinolone. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) yields 2,8-dichloroquinolin-4(1H)-one.

Step 3: Synthesis of 8-chloro-2-morpholinoquinolin-4(1H)-one

2,8-dichloroquinolin-4(1H)-one is subjected to a nucleophilic aromatic substitution reaction with morpholine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature.

Step 4: Synthesis of TGX-115 (Ullmann Condensation)

The final step involves an Ullmann condensation reaction between 8-chloro-2-morpholinoquinolin-4(1H)-one and 2-methylphenol. This copper-catalyzed cross-coupling reaction is typically performed in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Synthesis Workflow Diagram

Caption: A plausible synthetic workflow for the preparation of TGX-115.

In Vitro PI3K Kinase Assay

This assay is used to determine the IC50 values of TGX-115 against different PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110β/p85α, p110δ/p85α)

-

PIP2 substrate

-

ATP

-

Kinase assay buffer

-

TGX-115 (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of TGX-115 in DMSO.

-

Add the PI3K enzyme, PIP2 substrate, and kinase assay buffer to the wells of a 96-well plate.

-

Add the diluted TGX-115 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of TGX-115 and determine the IC50 value by non-linear regression analysis.

-

Western Blot Analysis of Akt Phosphorylation

This experiment is performed to confirm the inhibitory effect of TGX-115 on the PI3K signaling pathway in a cellular context.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., U373MG glioma cells) in appropriate media.[2]

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of TGX-115 (e.g., 0.1-10 µM) or DMSO (vehicle control) for a specified duration (e.g., 6 hours).[2]

-

Stimulate the cells with a growth factor (e.g., LPA) if necessary to activate the PI3K pathway.[2]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Western Blot Workflow Diagram

Caption: A typical workflow for Western blot analysis of Akt phosphorylation.

Conclusion

TGX-115 is a valuable research tool for investigating the roles of PI3K p110β and p110δ in various physiological and pathological processes. Its selectivity provides a means to dissect the specific functions of these isoforms within the complex PI3K signaling network. The experimental protocols and data presented in this guide offer a foundation for researchers to utilize TGX-115 in their studies and to further explore its therapeutic potential. Future investigations may focus on the in vivo efficacy of TGX-115 in relevant disease models and the identification of predictive biomarkers for patient stratification.

References

TGX-115: A Technical Guide to its Role in the Insulin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TGX-115, a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K), and its role in the insulin signaling pathway. While the PI3K pathway is a critical mediator of insulin's metabolic effects, extensive research, primarily from the seminal work of Knight et al. (2006), indicates that the p110α isoform, rather than p110β, is the primary transducer of the insulin signal in key metabolic tissues. This guide will detail the mechanism of action of TGX-115, present quantitative data on its isoform selectivity and its effects in cellular and in vivo models of insulin action, and provide comprehensive experimental protocols for the key assays used to elucidate its function. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of TGX-115's utility as a research tool and its potential therapeutic implications, or lack thereof, in the context of insulin signaling and diabetes.

Introduction to TGX-115 and the Insulin Signaling Pathway

The insulin signaling pathway is a complex and highly regulated cascade of molecular events initiated by the binding of insulin to its receptor on the surface of target cells, such as adipocytes and myocytes. This pathway is central to the regulation of glucose homeostasis, promoting glucose uptake from the bloodstream and its subsequent storage as glycogen or conversion to lipids. A key mediator in this pathway is the family of Class I PI3-kinases, which are heterodimeric enzymes consisting of a regulatory and a catalytic subunit. The catalytic subunits exist as four isoforms: p110α, p110β, p110γ, and p110δ.

TGX-115 is a potent and selective small molecule inhibitor of the p110β and p110δ isoforms of PI3K. Its selectivity makes it a valuable tool for dissecting the specific roles of these isoforms in various cellular processes. While the PI3K pathway is undeniably crucial for insulin signaling, the specific contribution of each p110 isoform has been a subject of intense investigation. This guide focuses on the experimental evidence defining the role, or lack thereof, of the TGX-115-sensitive isoforms (p110β and p110δ) in the metabolic actions of insulin.

Mechanism of Action of TGX-115 in the Insulin Signaling Pathway

The canonical insulin signaling pathway leading to glucose uptake involves the following key steps:

-

Insulin Receptor Activation: Insulin binds to the α-subunits of the insulin receptor (IR), a receptor tyrosine kinase, inducing a conformational change that activates the tyrosine kinase domain on the intracellular β-subunits.

-

IRS Phosphorylation: The activated IR phosphorylates various intracellular substrate proteins, most notably insulin receptor substrate (IRS) proteins.

-

PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the regulatory subunit (p85) of Class IA PI3Ks, recruiting the catalytic subunit (p110) to the plasma membrane and activating its lipid kinase activity.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 recruits and activates downstream kinases, most importantly Akt (also known as protein kinase B).

-

GLUT4 Translocation: Activated Akt phosphorylates a range of substrates, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby facilitating glucose uptake into the cell.

TGX-115 exerts its effect by competitively inhibiting the ATP-binding site of the p110β and p110δ catalytic subunits of PI3K, thus preventing the production of PIP3. In theory, if p110β or p110δ were the primary isoforms activated by insulin, TGX-115 would be expected to block downstream signaling events such as Akt phosphorylation and glucose uptake.

Quantitative Data on TGX-115's Role in Insulin Signaling

The central evidence for the role of TGX-115 in the insulin signaling pathway comes from the comprehensive study by Knight et al. (2006), which pharmacologically mapped the functions of PI3K isoforms. Their findings consistently point to p110α as the dominant isoform in insulin signaling, with p110β playing a negligible role in the acute metabolic effects of insulin.

In Vitro PI3K Isoform Selectivity of TGX-115

The selectivity of TGX-115 for different PI3K isoforms is crucial for interpreting its biological effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of TGX-115 against the four Class I PI3K isoforms.

| PI3K Isoform | TGX-115 IC50 (nM) |

| p110α | 1300 |

| p110β | 1200 |

| p110γ | 83 |

| p110δ | 235 |

Data compiled from publicly available sources.

As the data indicates, TGX-115 is significantly more potent against p110γ and p110δ compared to p110α and p110β.

Effect of TGX-115 on Insulin-Stimulated Akt Phosphorylation in 3T3-L1 Adipocytes

A key downstream event in the insulin signaling cascade is the phosphorylation of Akt. Knight et al. (2006) investigated the effect of various PI3K inhibitors on insulin-stimulated Akt phosphorylation in 3T3-L1 adipocytes.

| Treatment | Akt Phosphorylation (relative to insulin stimulation) |

| Insulin | 100% |

| Insulin + TGX-115 (p110β/δ inhibitor) | No significant inhibition |

| Insulin + PIK-90 (p110α inhibitor) | Significant inhibition |

This table summarizes the qualitative findings from Knight et al. (2006). The original publication should be consulted for detailed quantitative data and statistical analysis.

These results demonstrate that selective inhibition of p110β and p110δ by TGX-115 does not impede insulin-stimulated Akt phosphorylation in adipocytes, whereas inhibition of p110α has a pronounced inhibitory effect.

Effect of TGX-115 on Insulin-Stimulated Glucose Uptake in L6 Myotubes

To assess the functional consequence of PI3K inhibition on a key metabolic output, the effect on glucose uptake was measured in L6 myotubes.

| Treatment | Glucose Uptake (relative to insulin stimulation) |

| Insulin | 100% |

| Insulin + TGX-115 (p110β/δ inhibitor) | No significant inhibition |

| Insulin + p110α inhibitor | Significant inhibition |

This table summarizes the qualitative findings consistent with the study by Knight et al. (2006). The original publication should be consulted for detailed quantitative data and statistical analysis.

Similar to the Akt phosphorylation results, these findings indicate that p110α is the primary isoform mediating insulin-stimulated glucose uptake in myotubes.

In Vivo Effect of TGX-115 on Insulin Tolerance in Mice

To translate these cellular findings to a physiological context, an insulin tolerance test was performed in mice. This test measures the ability of insulin to lower blood glucose levels.

| Treatment | Effect on Blood Glucose Levels |

| Insulin | Significant reduction |

| Insulin + TGX-115 (10 mg/kg, i.p.) | No effect on insulin-induced blood glucose reduction |

| Insulin + p110α inhibitor | Blockade of insulin-induced blood glucose reduction |

This table summarizes the in vivo findings from Knight et al. (2006) and other publicly available data.

The in vivo data corroborate the in vitro findings, strongly suggesting that p110β is not a critical mediator of the acute hypoglycemic action of insulin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro PI3-Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TGX-115 against purified PI3K isoforms.

Materials:

-

Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

TGX-115

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylinositol (PI) or Phosphatidylinositol (4,5)-bisphosphate (PIP2) as substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of TGX-115 in DMSO.

-

In a reaction tube, combine the purified PI3K isoform, kinase buffer, and the lipid substrate.

-

Add the diluted TGX-115 or DMSO (vehicle control) to the reaction tubes and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at room temperature for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding a solution such as 1 M HCl.

-

Extract the lipids using a chloroform/methanol mixture.

-

Spot the lipid-containing organic phase onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the phosphorylated lipid product from the unreacted ATP.

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Quantify the radioactivity of the phosphorylated lipid spots.

-

Calculate the percentage of inhibition for each TGX-115 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Akt Phosphorylation

Objective: To assess the effect of TGX-115 on insulin-stimulated Akt phosphorylation in cultured cells (e.g., 3T3-L1 adipocytes).

Materials:

-

Differentiated 3T3-L1 adipocytes

-

TGX-115

-

Insulin

-

Serum-free DMEM

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum-starve the differentiated adipocytes for several hours to overnight in serum-free DMEM.

-

Pre-treat the cells with various concentrations of TGX-115 or DMSO (vehicle control) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of Akt phosphorylation.

2-Deoxyglucose Uptake Assay

Objective: To measure the effect of TGX-115 on insulin-stimulated glucose uptake in cultured cells (e.g., L6 myotubes).

Materials:

-

Differentiated L6 myotubes

-

TGX-115

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-[³H]-glucose or a non-radioactive glucose analog kit

-

Cytochalasin B (as a negative control for glucose transport)

-

Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

Procedure:

-

Seed and differentiate L6 myoblasts into myotubes in a multi-well plate.

-

Serum-starve the differentiated myotubes for several hours.

-

Wash the cells with KRH buffer.

-

Pre-treat the cells with TGX-115 or DMSO for a specified time.

-

Stimulate the cells with insulin for a defined period (e.g., 20-30 minutes) to induce GLUT4 translocation. A set of wells should be treated with cytochalasin B to measure non-specific glucose uptake.

-

Add 2-deoxy-[³H]-glucose or the non-radioactive glucose analog and incubate for a short time (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells.

-

For radioactive assays, add the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

For non-radioactive assays, follow the manufacturer's protocol to measure the internalized glucose analog.

-

Normalize the glucose uptake to the total protein content in each well.

In Vivo Insulin Tolerance Test

Objective: To evaluate the effect of TGX-115 on insulin-mediated glucose disposal in vivo.

Materials:

-

Mice (e.g., C57BL/6)

-

TGX-115

-

Insulin

-

Saline solution

-

Glucometer and test strips

Procedure:

-

Fast the mice for a short period (e.g., 4-6 hours).

-

Record the baseline blood glucose level from a tail snip.

-

Administer TGX-115 (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

After a pre-determined time (e.g., 30 minutes), administer a bolus of insulin (e.g., 0.75 U/kg) via i.p. injection.

-

Measure blood glucose levels at various time points after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose levels over time to assess the insulin tolerance.

Visualizations

Signaling Pathways

Caption: The insulin signaling pathway leading to glucose uptake.

Experimental Workflow: Akt Phosphorylation Assay

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Conclusion

The available evidence, primarily from the comprehensive pharmacological mapping of the PI3K family, strongly indicates that TGX-115, as a selective inhibitor of p110β and p110δ, does not significantly impact the primary insulin signaling pathway that mediates glucose uptake in key metabolic cell types. The p110α isoform has been identified as the crucial player in this context.

Therefore, while TGX-115 remains a valuable research tool for investigating the roles of p110β and p110δ in other physiological and pathological processes, its direct application as a modulator of insulin sensitivity or glucose metabolism appears limited. This technical guide provides the foundational data and methodologies for researchers to critically evaluate the use of TGX-115 in their studies related to insulin signaling and to design experiments that can further clarify the nuanced roles of PI3K isoforms in cellular metabolism. Future research may explore potential indirect or long-term effects of p110β/δ inhibition on insulin sensitivity, or its role in specific disease states where the contribution of these isoforms may be more pronounced.

An In-depth Technical Guide to PI3K Beta and Delta Function in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and migration.[1][2] The Class IA PI3Ks, which include the beta (β) and delta (δ) isoforms, are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2][3] While both p110β and p110δ catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), they exhibit distinct tissue distribution, regulation, and downstream functions, making them attractive targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core functions of PI3Kβ and PI3Kδ in cell signaling, with a focus on their distinct and overlapping roles, experimental methodologies for their study, and quantitative data to support further research and drug development.

PI3K Beta (p110β): A Key Player in Thrombosis and Cell Cycle Control

While ubiquitously expressed, PI3Kβ has emerged as a crucial regulator of specific cellular events, most notably in platelet activation and thrombosis.[6][7][8][9] It is the most abundant PI3K isoform in platelets and is essential for thrombus formation and stability under high shear stress conditions.[9][10]

PI3Kβ Signaling Pathway in Platelets

Upon platelet activation by agonists such as ADP or through engagement of the collagen receptor GPVI, PI3Kβ is activated downstream of G-protein coupled receptors (GPCRs), particularly the P2Y12 receptor, and integrin αIIbβ3.[4][6][10] This activation leads to the production of PIP3 and subsequent activation of downstream effectors like Akt.[4] The activation of Akt via PI3Kβ is critical for integrin αIIbβ3 activation ("outside-in" signaling), which is necessary for stable platelet aggregation and thrombus formation.[8][10] PI3Kβ also contributes to thromboxane A2 generation through the ERK signaling pathway.[6]

Figure 1: PI3Kβ Signaling in Platelet Activation.

Beyond its role in thrombosis, PI3Kβ is also implicated in the control of DNA replication and S-phase progression. It has been shown to localize to the nucleus and regulate the binding of Proliferating Cell Nuclear Antigen (PCNA) to chromatin.

PI3K Delta (p110δ): A Master Regulator of the Immune System

The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical mediator of immune cell function.[4][11] Its role is particularly well-established in B and T lymphocytes.[12][13]

PI3Kδ Signaling in B-Cell Activation

PI3Kδ is a central node in the B-cell receptor (BCR) signaling cascade.[12][13] Upon BCR engagement by an antigen, PI3Kδ is recruited to the plasma membrane and activated, leading to the production of PIP3.[14] This initiates a signaling cascade that involves the activation of Akt and Bruton's tyrosine kinase (BTK).[14] Downstream of PI3Kδ, these signaling events are crucial for B-cell proliferation, survival, differentiation, and antibody production.[4][13] Overactivation of the PI3Kδ pathway due to mutations in the PIK3CD gene leads to a primary immunodeficiency known as Activated PI3K Delta Syndrome (APDS), characterized by recurrent infections and lymphoproliferation.[5]

Figure 2: PI3Kδ Signaling in B-Cell Activation.

Quantitative Data for PI3Kβ and PI3Kδ

A key aspect of understanding the distinct roles of PI3Kβ and PI3Kδ lies in the quantitative analysis of their enzymatic activity and their sensitivity to various inhibitors.

Kinetic Parameters

While direct side-by-side comparative studies of the kinetic parameters for p110β and p110δ are not extensively reported in the literature, studies on individual isoforms provide some insights. For instance, a study on PI3Kα reported a Km for ATP of 2.0 ± 0.5 µM and for PIP2 of 1.80 ± 0.03 µM, with a Vmax of 1.70 ± 0.06 pmol/min.[15] Obtaining similar precise values for p110β and p110δ under identical experimental conditions would be invaluable for a direct comparison of their catalytic efficiencies.

Inhibitor Sensitivity (IC50 Values)

The development of isoform-selective inhibitors has been instrumental in dissecting the specific functions of PI3Kβ and PI3Kδ. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.

| Inhibitor | Target(s) | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Reference(s) |

| PI3Kβ-selective | ||||||

| TGX-221 | PI3Kβ | >5,000 | 100-200 | 500-1,000 | >5,000 | [6] |

| GSK2636771 | PI3Kβ | >900-fold selective | - | >10-fold selective | >900-fold selective | [16] |

| PI3Kδ-selective | ||||||

| Idelalisib (CAL-101) | PI3Kδ | 820 | 565 | 2.5 | 89 | [4] |

| Seletalisib (UCB-5857) | PI3Kδ | 24- to 303-fold selective | 24- to 303-fold selective | 12 | 24- to 303-fold selective | [16] |

| PI-3065 | p110δ | >70-fold selective | >70-fold selective | 15 | >70-fold selective | [16] |

| IC87114 | PI3Kδ | >100-fold selective | >100-fold selective | 500 | 58-fold selective | [17] |

| Dual/Pan-PI3K Inhibitors | ||||||

| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | [16][18] |

| Duvelisib (IPI-145) | PI3Kδ/γ | 1602 | 85 | 2.5 | 27 | [19] |

| Pilaralisib (XL147) | PI3Kα/δ/γ | 39 | - | 36 | 23 | [18] |

| TG-100-115 | PI3Kγ/δ | - | - | 235 | 83 | [18] |

| PI-103 | Pan-PI3K | 2 | 3 | 3 | 15 | [18] |

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes and are collated from the cited literature.

Experimental Protocols

Investigating the specific roles of PI3Kβ and PI3Kδ requires robust and well-defined experimental methodologies. Below are detailed protocols for key experiments used to study PI3K signaling.

Western Blot Analysis of Akt Phosphorylation

This is a fundamental technique to assess the activation state of the PI3K pathway by measuring the phosphorylation of its key downstream effector, Akt, at Serine 473.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

PI3K isoform-selective inhibitors (e.g., TGX-221 for PI3Kβ, Idelalisib for PI3Kδ)

-

Stimulating agent (e.g., ADP for platelets, anti-IgM for B-cells)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and culture to 70-80% confluency.

-

Serum-starve cells for 3-4 hours if necessary to reduce basal PI3K activity.

-

Pre-treat cells with desired concentrations of PI3K inhibitors or vehicle control for 1-2 hours.

-

Stimulate cells with the appropriate agonist for 5-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold lysis buffer.

-

Scrape cells and transfer lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt (Ser473) (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for a loading control.

-

Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This assay is well-suited for high-throughput screening of inhibitors.

Materials:

-

Recombinant active PI3Kβ or PI3Kδ enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

PIP2 substrate solution (e.g., 125 µM in Kinase Assay Buffer)

-

ATP solution (e.g., 250 µM)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Reaction Setup:

-

In a 96-well plate, set up the kinase reaction in a final volume of 25 µL.

-

Add 5 µL of Kinase Assay Buffer.

-

Add 5 µL of the PI3K enzyme solution (diluted in Kinase Dilution Buffer).

-

Add 5 µL of the inhibitor solution at various concentrations or vehicle control.

-

Add 5 µL of the PIP2 substrate solution.

-

-

Initiate Reaction:

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).

-

-

Terminate Reaction and Deplete ATP:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP to ATP Conversion and Detection:

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration and thus to the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the isoform selectivity of a novel PI3K inhibitor.

Figure 3: Workflow for Assessing PI3K Inhibitor Selectivity.

Conclusion

PI3Kβ and PI3Kδ represent two closely related yet functionally distinct isoforms of a critical signaling enzyme. PI3Kβ's prominent role in platelet activation makes it a compelling target for anti-thrombotic therapies, while the central function of PI3Kδ in the immune system has led to the development of inhibitors for B-cell malignancies and autoimmune diseases. A thorough understanding of their specific signaling pathways, coupled with robust quantitative assays and detailed experimental protocols, is paramount for the continued development of next-generation therapeutics that can selectively modulate the activity of these important enzymes. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of PI3Kβ and PI3Kδ signaling and to design experiments that will further elucidate their roles in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 5. Frontiers | Activated PI3Kinase Delta Syndrome—A Multifaceted Disease [frontiersin.org]

- 6. e-century.us [e-century.us]

- 7. researchgate.net [researchgate.net]

- 8. PI 3-kinase p110beta: a new target for antithrombotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K inhibitors in thrombosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P110δ - Wikipedia [en.wikipedia.org]

- 11. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoform-specific activities of the regulatory subunits of phosphatidylinositol 3-kinases – potentially novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphatidylinositol 3-kinase activation is mediated by high-affinity interactions between distinct domains within the p110 and p85 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of the p85/p110 Phosphatidylinositol 3′-Kinase: Stabilization and Inhibition of the p110α Catalytic Subunit by the p85 Regulatory Subunit - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TGX-115 on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

TGX-115 is a potent and selective small molecule inhibitor that has garnered significant interest within the research and drug development communities. Its primary mechanism of action involves the modulation of key cellular signaling pathways, making it a valuable tool for investigating cellular processes and a potential candidate for therapeutic intervention in various diseases. This technical guide provides an in-depth analysis of the cellular pathways affected by TGX-115 treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

TGX-115 is recognized as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K pathway is a central signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various cancers and other diseases.

TGX-115 exhibits selectivity for specific isoforms of the PI3K catalytic subunit, p110. While there are some variations in the reported selectivity across different studies, it is consistently shown to target p110β and p110δ, or PI3Kγ and PI3Kδ isoforms.[1][2][3][4][5][6] This selective inhibition is crucial as it allows for a more targeted approach to modulating the PI3K pathway, potentially minimizing off-target effects.

The inhibitory action of TGX-115 on PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt. By blocking PIP3 production, TGX-115 effectively attenuates the activation of Akt and its subsequent downstream targets, including the mammalian target of rapamycin (mTOR).[1][3]

Below is a diagram illustrating the central role of TGX-115 in the PI3K/Akt/mTOR signaling cascade.

Quantitative Analysis of TGX-115 Activity

The potency of TGX-115 as a PI3K inhibitor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness against different PI3K isoforms.

| Compound | Target Isoform | IC50 Value | Reference |

| TGX-115 | p110β | 0.13 µM | [2] |

| p110δ | 0.63 µM | [2] | |

| TG100-115 | PI3Kγ | 83 nM | [3][4][6] |

| PI3Kδ | 235 nM | [3][4][6] | |

| PI3Kα | >1 µM | [4][5] | |

| PI3Kβ | >1 µM | [4][5] |

Note: TGX-115 and TG100-115 are often used interchangeably in the literature to refer to the same or a very similar chemical entity.

The data clearly indicates a high degree of selectivity for the β, δ, and γ isoforms of PI3K over the α isoform. This selectivity is a key feature of TGX-115, as different PI3K isoforms have distinct physiological and pathological roles.

Downstream Cellular Effects of TGX-115 Treatment

The inhibition of the PI3K/Akt/mTOR pathway by TGX-115 translates into a range of observable cellular effects. These effects have been documented in various cell types, highlighting the broad applicability of this inhibitor in cellular research.

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| U373MG glioma cells | 0.1 - 10 µM | 6 hours | Blockade of Akt (Ser473) phosphorylation | [1] |

| L6 myotubes | Not specified | Not specified | Blockade of p110β-mediated Akt phosphorylation induced by LPA | [1] |

| 3T3-L1 adipocytes | Not specified | Not specified | Reduction of insulin-stimulated PI(3,4)P2 and PIP3 levels | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Not specified | Inhibition of VEGF-induced VE-cadherin phosphorylation | [3][7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 125 nM - 10 µM | Not specified | Inhibition of FGF-stimulated phosphorylation of Akt | [3][7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Inhibition of VEGF-mediated phosphorylation of mTOR and p70S6 kinase | [3][7] |

| MDA-MB-231 breast cancer cells | Not specified | Not specified | Suppression of cell migration and invasion | [8] |

| MDA-MB-231 breast cancer cells | Not specified | Not specified | Inhibition of TRPM7 kinase-regulated phosphorylation of myosin IIA heavy chain and focal adhesion kinase | [8] |

These findings underscore the ability of TGX-115 to effectively modulate key cellular processes such as cell signaling, adhesion, migration, and invasion.

Broader Impacts on Cellular Signaling

Recent studies have revealed that the effects of TGX-115 extend beyond the canonical PI3K/Akt/mTOR pathway. Notably, it has been identified as a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) kinase.[8][9][10] TRPM7 is a unique protein that functions as both an ion channel and a kinase, and it has been implicated in the regulation of cellular adhesion and migration.

The inhibition of TRPM7 kinase activity by TGX-115 provides an additional mechanism through which it can suppress cancer cell migration and invasion.[8] This dual activity on both PI3K and TRPM7 highlights the complex pharmacological profile of TGX-115.

The following diagram illustrates the experimental workflow for assessing the impact of TGX-115 on cellular migration.

Experimental Protocols

To facilitate the replication and further investigation of the effects of TGX-115, detailed experimental protocols for key assays are provided below.

PI3K Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of TGX-115 against different PI3K isoforms.

-

Reaction Buffer Preparation : Prepare a reaction buffer containing 20 mM Tris, 4 mM MgCl2, and 10 mM NaCl at pH 7.4.[3][7]

-

Assay Plate Preparation : Aliquot 40 µL of the reaction buffer containing 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate substrate and the desired recombinant PI3K isoform (250-500 ng/well) into a 96-well plate.[3][7]

-

Compound Addition : Add 2.5 µL of TGX-115 (dissolved in DMSO) to achieve a final concentration range of 1 nM to 100 µM.[3][7] Include a DMSO-only control.

-

Reaction Initiation : Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 3 µM.[3][7]

-

Incubation : Incubate the plate for 90 minutes at room temperature to allow for linear kinase activity.[3][7]

-

Signal Detection : Add 50 µL of a kinase-glo reagent to each well to quantify the remaining ATP levels.[3][7]

-

Data Acquisition : Measure the luminescence using a plate reader.[3][7]

-

Data Analysis : Calculate the IC50 values by performing a nonlinear curve fit of the dose-response data.[3]

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of changes in Akt phosphorylation in response to TGX-115 treatment.

-

Cell Culture and Treatment : Culture cells (e.g., U373MG glioma cells) to the desired confluency. Treat the cells with varying concentrations of TGX-115 (e.g., 0.1-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6 hours).[1]

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and total Akt overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt to determine the effect of TGX-115 treatment.

Conclusion

TGX-115 is a versatile and potent pharmacological tool for interrogating the PI3K/Akt/mTOR signaling pathway and, as more recent evidence suggests, the TRPM7 kinase pathway. Its selectivity for specific PI3K isoforms makes it a valuable asset for dissecting the distinct roles of these kinases in health and disease. The comprehensive data and protocols presented in this guide are intended to support the research community in further exploring the multifaceted effects of TGX-115 on cellular signaling and its potential as a therapeutic agent. As our understanding of these complex pathways continues to evolve, so too will the applications and significance of targeted inhibitors like TGX-115.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tebubio.com [tebubio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Buy TG100-115 | 677297-51-7 | >98% [smolecule.com]

- 7. hoelzel-biotech.com [hoelzel-biotech.com]

- 8. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TG-100-115 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. TG-100-115 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

TGX-115 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of TGX-115, a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K), in the context of cancer cell lines. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to TGX-115 and its Target

TGX-115, also known as TG100-115, is a small molecule inhibitor that selectively targets the p110β (beta) and p110δ (delta) catalytic subunits of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism. The specific isoforms p110β and p110δ have distinct roles in cancer biology. Notably, p110β signaling is often implicated in tumors with loss of the tumor suppressor PTEN, a common event in various cancers. The p110δ isoform is primarily expressed in hematopoietic cells and plays a key role in B-cell malignancies, but its role in solid tumors is also an area of active investigation. By selectively inhibiting these isoforms, TGX-115 offers a targeted approach to cancer therapy with a potentially favorable therapeutic window.

Target validation of TGX-115 in cancer cell lines involves a series of experiments designed to confirm its mechanism of action, determine its efficacy in inhibiting cancer cell growth and survival, and elucidate the molecular consequences of target engagement.

Data Presentation

Quantitative data is essential for evaluating the potency and efficacy of a targeted inhibitor. The following tables summarize the available quantitative data for TGX-115.

Table 1: In Vitro Kinase Inhibitory Activity of TGX-115

| PI3K Isoform | IC50 (nM) |

| p110β | Data not available in searched results |

| p110δ | 235 |

| p110γ | 83 |

| p110α | >1000 |

Note: Some sources indicate TGX-115 has little effect on PI3Kα and PI3Kβ, with IC50 values of 1.2 and 1.3 µM, respectively. The discrepancy in p110β activity data highlights the need for further validation.

Table 2: Anti-proliferative Activity of TGX-115 in Cancer Cell Lines (Representative Data)

| Cell Line | Cancer Type | PTEN Status | IC50 (µM) |

| U373MG | Glioblastoma | Null | Not explicitly stated, but blocks Akt phosphorylation at 0.1-10 µM |

| MDA-MB-231 | Breast Cancer | Mutant | Reported to have little effect on proliferation |

| TC32 | Ewing Sarcoma | Not specified | Data not available |

| DAOY | Medulloblastoma | Not specified | Data not available |

Table 3: Apoptosis Induction by TGX-115 in Cancer Cell Lines (Representative Data)

| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |

| U87MG (Glioblastoma, PTEN-null) | 10 | 48 | Data not available |

| PC-3 (Prostate, PTEN-null) | 10 | 48 | Data not available |

Table 4: Inhibition of PI3K Signaling by TGX-115 (Representative Western Blot Quantification)

| Cell Line | Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-mTOR (Ser2448) / Total mTOR (Fold Change) |

| U373MG | TGX-115 (1 µM, 6h) | Inhibition observed | Data not available |

| PTEN-null cancer cell line | TGX-115 | Expected to decrease | Expected to decrease |

Disclaimer: Quantitative western blot data for TGX-115 is limited in the public search results. This table illustrates how such data should be presented.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility of target validation studies.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of TGX-115 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

TGX-115 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of TGX-115 in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of TGX-115. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with TGX-115.

Materials:

-

Cancer cell lines

-

TGX-115

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with TGX-115 at various concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway upon treatment with TGX-115.

Materials:

-

Cancer cell lines

-

TGX-115

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with TGX-115 as described for the apoptosis assay.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental processes.

Caption: TGX-115 inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Workflow for TGX-115 target validation in cancer cells.

Methodological & Application

Application Notes and Protocols for TGX-115 in Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of TGX-115, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and transient receptor potential melastatin 7 (TRPM7) kinase, on glioma cells. The following protocols and data are intended to facilitate research into the therapeutic potential of TGX-115 for glioblastoma (GBM), the most aggressive primary brain tumor.

Introduction

Glioblastoma is characterized by rapid proliferation, aggressive invasion, and profound resistance to conventional therapies. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, playing a crucial role in tumor cell survival, growth, and motility.[1][2][3] TGX-115 has emerged as a promising investigational agent due to its ability to target this critical pathway. Initially identified as a PI3K γ/δ inhibitor, it has also been shown to inhibit TRPM7 kinase, a protein implicated in glioma progression.[4] In vitro studies have demonstrated that TGX-115 can significantly reduce the viability of glioma cells, induce apoptosis, and inhibit cell migration and invasion.[4]

Mechanism of Action

TGX-115 exerts its anti-glioma effects through the dual inhibition of the PI3K/Akt signaling pathway and TRPM7 kinase. Inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector that promotes cell survival and proliferation by regulating proteins involved in apoptosis, such as Bcl-2 family members.[1][4] By downregulating the activity of this pathway, TGX-115 can lead to cell cycle arrest and apoptosis. The inhibition of TRPM7 kinase further contributes to the anti-tumor effects by affecting cytoskeletal dynamics, which are crucial for cell migration and invasion.[4]

Data Presentation

The following table summarizes the reported IC50 values for the related p110β-selective PI3K inhibitor, TGX-221, in common glioblastoma cell lines. While specific IC50 values for TGX-115 in glioma cells are not widely published, the data for TGX-221 provides a valuable reference for designing dose-response experiments.

| Cell Line | Inhibitor | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| U87 | TGX-221 | ~5 | 72 | Cell Viability | [5] |

| U251 | TGX-221 | ~10 | 72 | Cell Viability | [5] |

Note: The U87 cell line is known to be PTEN-deficient, which may contribute to its increased sensitivity to PI3K inhibitors like TGX-221.[5]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to assess the efficacy of TGX-115 on glioma cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of TGX-115 on the viability of glioma cells.

Materials:

-

Glioma cell lines (e.g., U251, U87)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

TGX-115 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed glioma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of TGX-115 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the TGX-115 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of TGX-115 on glioma cell migration.

Materials:

-

Glioma cell lines

-

Complete culture medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

TGX-115

-

Microscope with a camera

Procedure:

-

Seed glioma cells into 6-well or 12-well plates and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of TGX-115 or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

This assay assesses the effect of TGX-115 on the invasive potential of glioma cells.

Materials:

-

Glioma cell lines

-

Transwell inserts with 8 µm pore size

-

Matrigel (or other basement membrane extract)

-

Serum-free medium

-

Complete culture medium (as a chemoattractant)

-

TGX-115

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest glioma cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension containing different concentrations of TGX-115 or a vehicle control to the upper chamber of the inserts.

-

Add 600 µL of complete culture medium to the lower chamber to act as a chemoattractant.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Quantify the results and express them as a percentage of the control.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following TGX-115 treatment.

Materials:

-

Glioma cells treated with TGX-115

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control glioma cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-